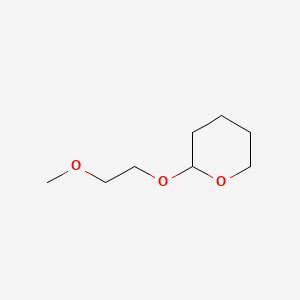![molecular formula C16H12FN3O3 B13418781 Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate CAS No. 66939-00-2](/img/structure/B13418781.png)
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a fluorobenzoyl group and a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzimidazole in the presence of a base, followed by the addition of methyl chloroformate to form the carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzimidazole compounds .
Wissenschaftliche Forschungsanwendungen
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antiparasitic agent and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as an anthelmintic agent to treat parasitic worm infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to tubulin, inhibiting microtubule formation and disrupting cellular processes such as mitosis. This action is similar to other benzimidazole derivatives, which are known to interfere with the polymerization of tubulin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Flubendazole: Another benzimidazole derivative with similar antiparasitic properties.
Mebendazole: A widely used anthelmintic agent with a similar mechanism of action.
Albendazole: Known for its broad-spectrum antiparasitic activity.
Uniqueness
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its fluorobenzoyl group may enhance its binding affinity to molecular targets and improve its overall efficacy .
Eigenschaften
CAS-Nummer |
66939-00-2 |
|---|---|
Molekularformel |
C16H12FN3O3 |
Molekulargewicht |
313.28 g/mol |
IUPAC-Name |
methyl N-[6-(2-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-6-9(8-13(12)19-15)14(21)10-4-2-3-5-11(10)17/h2-8H,1H3,(H2,18,19,20,22) |
InChI-Schlüssel |
QTHXIRKBRCLTPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


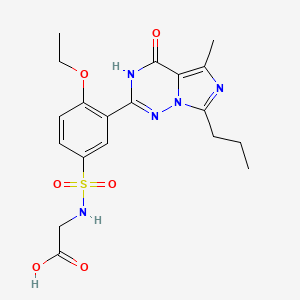
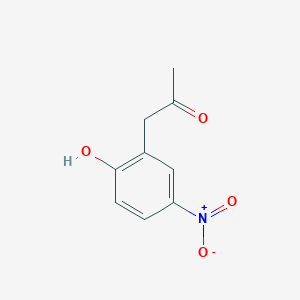
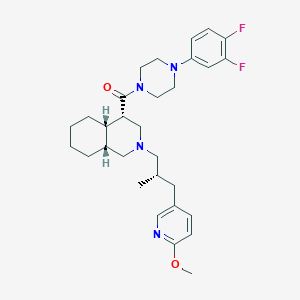
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
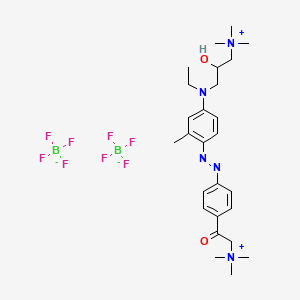
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
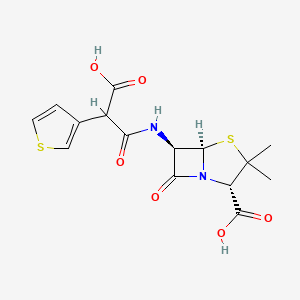
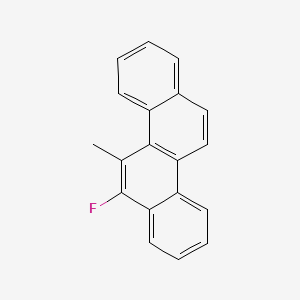

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)
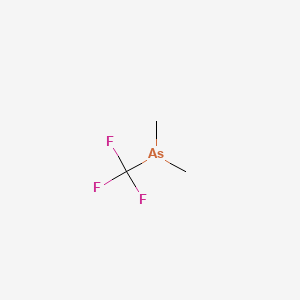
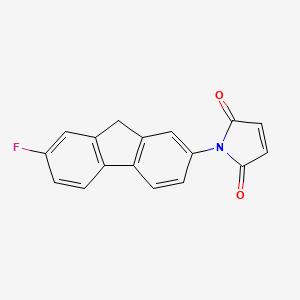
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
